3-Oxo-4-(3-fluorophenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(3-fluorophenyl)butanoyl chloride is an organic compound with the molecular formula C10H8ClFO2 It is a derivative of butanoyl chloride, featuring a fluorophenyl group and a keto functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(3-fluorophenyl)butanoyl chloride typically involves the acylation of 3-fluorophenylacetic acid with oxalyl chloride, followed by cyclization and chlorination steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(3-fluorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 3-hydroxy-4-(3-fluorophenyl)butanoyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Oxo-4-(3-fluorophenyl)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-fluorophenyl)butanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorophenyl group may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-(4-fluorophenyl)butanoyl chloride: Similar structure but with the fluorine atom at the para position.
3-Oxo-4-(2-fluorophenyl)butanoyl chloride: Fluorine atom at the ortho position.
3-Oxo-4-(3-chlorophenyl)butanoyl chloride: Chlorine atom instead of fluorine.
Uniqueness
3-Oxo-4-(3-fluorophenyl)butanoyl chloride is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with other molecules
Biological Activity
3-Oxo-4-(3-fluorophenyl)butanoyl chloride, with CAS No. 1984038-03-0, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a ketone and an acyl chloride functional group, which are significant for its reactivity and biological interactions. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The acyl chloride group can facilitate nucleophilic attack by biological molecules, leading to modifications in protein function.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Anti-inflammatory Properties
Compounds with structural similarities have also been evaluated for their anti-inflammatory effects. They often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that this compound may exhibit similar inhibition patterns, potentially leading to reduced production of pro-inflammatory mediators .
Study on Enzyme Inhibition
A study focused on the synthesis of various derivatives of this compound demonstrated its potential as an inhibitor of specific enzymes involved in inflammation and pain pathways. The compound was tested against COX-1 and COX-2 enzymes, showing promising results in reducing enzyme activity compared to control groups .
Cytotoxicity Evaluation
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy .
Research Applications
The unique properties of this compound make it a valuable intermediate in organic synthesis. It is being explored for:
- Drug Development : As a lead compound for developing new anti-inflammatory or antimicrobial agents.
- Biochemical Probes : For studying enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
4-Oxo-2-butenoic acid | Antimicrobial | Disruption of cell wall |
2-Arylbenzo[b]furan derivatives | Anti-inflammatory | COX inhibition |
Coumarin derivatives | Cytotoxicity | Apoptosis induction |
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-oxobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-10(14)6-9(13)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFIOVGMFFGKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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